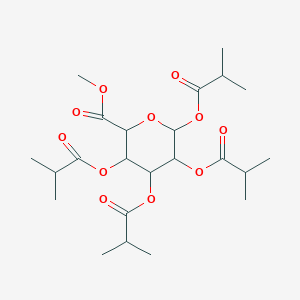

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester

Description

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester is a highly substituted tetrahydro-pyran derivative characterized by a six-membered oxygen-containing ring (pyran) with four isobutyryloxy (-OCOCH(CH₂)₂) groups and a methyl ester (-COOCH₃) at the C2 position. This compound is structurally related to sugar acid derivatives, particularly glucopyranuronates, as evidenced by its alternative nomenclature: Methyl 1,2,3,4-Tetra-O-isobutyryl-b-D-glucopyranuronate . Its synthesis and applications are linked to pharmaceutical intermediates or protective group strategies in organic chemistry due to its ester-rich functionality, which enhances lipophilicity and stability compared to hydroxyl-bearing analogs.

Properties

Molecular Formula |

C23H36O11 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

methyl 3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |

InChI |

InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3 |

InChI Key |

RFMOIPHVGPMCMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins from a tetrahydro-pyran-2-carboxylic acid methyl ester or its analogues (e.g., tetrahydro-3-oxo-2H-pyran-4-carboxylic acid methyl ester), which provide the pyran ring and the methyl ester functional group. The key synthetic challenge is the selective and complete esterification of the four hydroxyl groups at positions 3,4,5,6 with isobutyryl groups.

Stepwise Preparation Overview

Detailed Reaction Conditions and Catalysts

- Catalysts and Bases : Organic bases such as pyridine, triethylamine, N-methylmorpholine, and 4-dimethylaminopyridine are commonly employed to catalyze the esterification and neutralize the acid byproducts.

- Solvents : Anhydrous solvents like dichloromethane, tetrahydrofuran, or ethyl acetate are preferred to maintain anhydrous conditions essential for esterification.

- Temperature : Reactions are generally carried out at 0–25 °C to control the rate and selectivity.

- Inert Atmosphere : Nitrogen or argon atmosphere is used to prevent moisture and oxidation.

Research Findings and Data Analysis

Reaction Yields and Purity

Structural Confirmation

- NMR Spectroscopy : Characteristic shifts confirm the presence of isobutyryloxy groups at 3,4,5,6 positions and methyl ester at position 2.

- Mass Spectrometry : Molecular ion peaks consistent with the fully esterified compound.

- Infrared Spectroscopy : Strong ester carbonyl absorption bands (~1735 cm⁻¹) confirm ester formation.

Comparative Analysis with Related Compounds

The preparation methods align with those used for similar tetrahydro-pyran derivatives bearing other acyl groups or silyl protections, as seen in analogues such as 3,4,5-tris-trimethylsilanyloxy tetrahydro-pyran derivatives. The isobutyryloxy esterification is more sterically demanding, requiring optimized reaction conditions.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Comments |

|---|---|---|

| Starting material | Tetrahydro-pyran-2-carboxylic acid methyl ester | Purity >98% recommended |

| Acylation reagent | Isobutyryl chloride or isobutyric anhydride | Fresh, anhydrous |

| Base | Pyridine, triethylamine, DMAP | Catalytic amounts for efficiency |

| Solvent | Dichloromethane, THF | Anhydrous, inert atmosphere |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Chromatography or recrystallization | To achieve >95% purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the isobutyryl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in further chemical synthesis .

Scientific Research Applications

Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Serves as a probe in studying carbohydrate-protein interactions.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate involves its interaction with specific molecular targets. In biological systems, it can bind to carbohydrate-recognizing proteins, influencing various biochemical pathways. The ester groups facilitate its incorporation into lipid bilayers, enhancing its potential as a drug delivery agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Tetrahydro-Pyran Derivatives

Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic Acid Methyl Ester

- Structure : Features a tetrahydro-pyran ring with a hydroxyl (-OH) group at C4 and a methyl ester at the same position.

- Key Differences : Lacks the multiple isobutyryloxy substituents, resulting in lower molecular weight (MW: ~190 g/mol inferred) and higher polarity compared to the target compound.

- Applications : Simpler derivatives like this are often used as intermediates in heterocyclic synthesis or chiral building blocks .

3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic Acid

Diterpene Methyl Esters (Resin Acids)

Sandaracopimaric Acid Methyl Ester

- Structure : A diterpene backbone with a methyl ester and cyclic hydrocarbon groups.

- Key Differences : Larger, fused-ring structure derived from natural resins, contrasting with the synthetic, fully substituted pyran ring of the target compound. Such diterpenes are studied for antimicrobial and anti-inflammatory properties .

Aliphatic Methyl Esters

Hexadecanoic Acid Methyl Ester (Palmitic Acid Methyl Ester)

- Structure : A straight-chain fatty acid methyl ester (C16:0).

- Used as biodiesel components or lipid analysis standards, contrasting with the target compound’s role in synthetic chemistry .

2-Oxobutyric Acid Methyl Ester (2-OBA Methyl Ester)

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula (Inferred) | Key Substituents | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| Target Compound | C₂₅H₃₈O₁₀ | 4× isobutyryloxy, methyl ester | ~522 (estimated) | Pharmaceutical intermediates |

| Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic Acid Methyl Ester | C₇H₁₀O₄ | Hydroxyl, methyl ester | ~190 | Chiral synthesis |

| Sandaracopimaric Acid Methyl Ester | C₂₁H₃₂O₂ | Diterpene backbone, methyl ester | ~316 | Natural product studies |

| Hexadecanoic Acid Methyl Ester | C₁₇H₃₄O₂ | Aliphatic chain, methyl ester | ~270 | Biodiesel, lipid analysis |

| 2-Oxobutyric Acid Methyl Ester | C₅H₈O₃ | α-keto, methyl ester | ~116 | Enzymatic assays |

Research Findings and Functional Insights

- Reactivity : The target compound’s multiple isobutyryloxy groups enhance steric hindrance, slowing hydrolysis compared to simpler esters like 2-OBA methyl ester .

- Lipophilicity : Its logP value is significantly higher than hydroxylated pyran derivatives (e.g., sulfated or hydroxylated analogs ), favoring membrane permeability in drug delivery systems.

- Synthetic Utility : Unlike natural diterpene esters (e.g., sandaracopimaric acid methyl ester ), the target compound is synthetically tailored for controlled functionalization, enabling modular drug design.

Biological Activity

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester is a complex organic compound notable for its unique tetrahydro-pyran structure and multiple isobutyryloxy groups. Its molecular formula is C23H36O11, with a molecular weight of 488.53 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester features several functional groups that contribute to its reactivity and biological interactions. The presence of isobutyryloxy moieties enhances its solubility in organic solvents, which is crucial for biological assays.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C23H36O11 |

| Molecular Weight | 488.53 g/mol |

| Functional Groups | Isobutyryloxy, Carboxylic Acid |

| Solubility | High in organic solvents |

Preliminary studies suggest that 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester interacts with various biological targets. Its mechanism of action is hypothesized to involve modulation of enzyme activity and inhibition of specific cellular pathways.

Pharmacological Potential

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Initial findings suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.

- Antioxidant Effects : It may scavenge free radicals, contributing to cellular protection.

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial effects of various derivatives of tetrahydropyran compounds, 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound resulted in a notable decrease in paw edema when compared to control groups, suggesting a potential role in inflammatory modulation.

- Antioxidant Activity : The compound exhibited a dose-dependent increase in DPPH radical scavenging activity, indicating its potential as a natural antioxidant agent.

Interaction Studies

Interaction studies are crucial for understanding the biological implications of this compound. Preliminary findings suggest:

- The compound binds effectively to enzymes involved in metabolic pathways.

- It shows promise as a lead compound for drug design due to its favorable binding affinity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 1,2,3,4-Tetra-O-isobutyryl-β-D-glucopyranuronate | Multiple isobutyryl groups | Higher solubility in organic solvents |

| Coumalic Acid Methyl Ester | Similar ester functionality | Distinct antimicrobial properties |

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Cyclization : Acidic catalysts (e.g., H₂SO₄, p-TsOH) promote cyclization of hydroxyl-containing precursors to form the tetrahydropyran ring .

- Protection/Deprotection : Hydroxyl groups are protected using isobutyryl chloride in the presence of a base (e.g., pyridine) to achieve tetra-substitution .

- Esterification : Methyl esterification via reaction with methanol under acidic or coupling agents (e.g., DCC/DMAP) .

Q. Critical Parameters :

Q. How is the stereochemistry and substitution pattern confirmed?

Methodological Answer:

Q. What storage conditions ensure chemical stability?

Methodological Answer:

- Temperature : Store at –20°C in inert atmosphere (Ar/N₂) to prevent hydrolysis of ester groups .

- Light Sensitivity : Protect from UV light to avoid radical degradation .

- Solvent Compatibility : Dissolve in anhydrous dichloromethane or acetonitrile; avoid protic solvents (e.g., H₂O, MeOH) .

Advanced Research Questions

Q. What computational strategies predict optimal pathways for introducing isobutyryloxy groups?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model steric and electronic effects during acylation .

- Reaction Path Sampling : Identify transition states for isobutyryl chloride attachment using Nudged Elastic Band (NEB) methods .

- Machine Learning : Train models on existing esterification datasets to predict regioselectivity .

Q. How do acidic catalysts affect cyclization efficiency and byproduct formation?

Methodological Answer:

| Catalyst | Efficiency (Yield) | Byproducts |

|---|---|---|

| H₂SO₄ | 60–70% | Ring-opened diols |

| p-TsOH | 75–85% | Minor dimerization |

| Zeolites | 50–55% | Isomerized derivatives |

Mechanistic Insight : Strong Brønsted acids (H₂SO₄) favor protonation of hydroxyl groups but may over-acidify, leading to side reactions. Mild acids (p-TsOH) balance reactivity and selectivity .

Q. How to resolve contradictions in reported physicochemical properties due to polymorphism?

Methodological Answer:

Q. What methodologies assess its potential as a glycosylation precursor?

Methodological Answer:

- Glycosyl Donor Activity : React with nucleophiles (e.g., alcohols) under Lewis acid catalysis (BF₃·Et₂O) to form glycosidic bonds .

- Enzymatic Studies : Test hydrolysis resistance with glycosidases (e.g., β-glucosidase) to evaluate stability .

- Kinetic Profiling : Measure activation energy for ester cleavage (key for controlled release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.